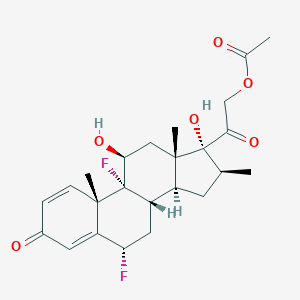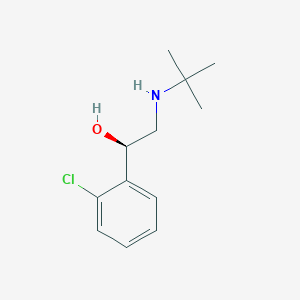
(1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic applications. This compound belongs to the class of beta-adrenergic receptor antagonists, which are commonly used in the treatment of cardiovascular diseases, such as hypertension and arrhythmia.
Wirkmechanismus
The mechanism of action of (1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol involves its binding to beta-adrenergic receptors in the heart and blood vessels. This binding blocks the effects of adrenaline and noradrenaline, which reduces the heart rate and dilates the blood vessels. This leads to a decrease in blood pressure and an improvement in blood flow.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of (1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol are related to its mechanism of action. By blocking beta-adrenergic receptors, it reduces the activity of the sympathetic nervous system, which is responsible for the "fight or flight" response. This leads to a decrease in heart rate, blood pressure, and cardiac output. It also dilates the blood vessels, which improves blood flow to the organs.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol in lab experiments include its potency, selectivity, and well-established mechanism of action. However, its limitations include its potential toxicity and the need for careful handling due to its hazardous nature.
Zukünftige Richtungen
There are several future directions for the research on (1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol. One direction is the development of new derivatives with improved pharmacological properties, such as increased potency and selectivity. Another direction is the investigation of its potential therapeutic applications in other diseases, such as asthma and chronic obstructive pulmonary disease. Additionally, further research is needed to elucidate its long-term effects on the cardiovascular system and to determine its safety profile in humans.
Conclusion:
In conclusion, (1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol is a promising compound with potential therapeutic applications in the treatment of cardiovascular diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its pharmacological properties and to determine its safety and efficacy in humans.
Synthesemethoden
The synthesis of (1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol involves several steps. The starting material for the synthesis is 2-chloroacetophenone, which is reacted with tert-butylamine to form the corresponding imine. This imine is then reduced with sodium borohydride to yield the desired product, (1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol. The purity of the product can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
(1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol has been extensively studied for its potential therapeutic applications. It has been found to be a potent beta-adrenergic receptor antagonist, which means that it can block the effects of adrenaline and noradrenaline on the heart and blood vessels. This makes it useful in the treatment of cardiovascular diseases, such as hypertension and arrhythmia.
Eigenschaften
CAS-Nummer |
152693-33-9 |
|---|---|
Produktname |
(1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol |
Molekularformel |
C12H18ClNO |
Molekulargewicht |
227.73 g/mol |
IUPAC-Name |
(1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol |
InChI |
InChI=1S/C12H18ClNO/c1-12(2,3)14-8-11(15)9-6-4-5-7-10(9)13/h4-7,11,14-15H,8H2,1-3H3/t11-/m0/s1 |
InChI-Schlüssel |
YREYLAVBNPACJM-NSHDSACASA-N |
Isomerische SMILES |
CC(C)(C)NC[C@@H](C1=CC=CC=C1Cl)O |
SMILES |
CC(C)(C)NCC(C1=CC=CC=C1Cl)O |
Kanonische SMILES |
CC(C)(C)NCC(C1=CC=CC=C1Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



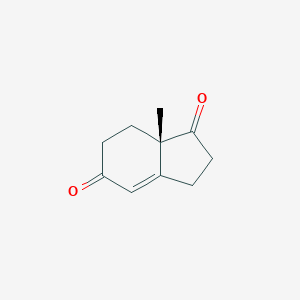
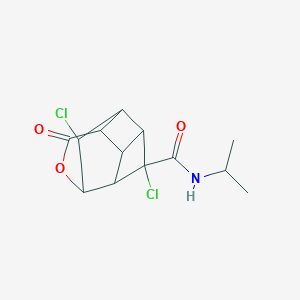
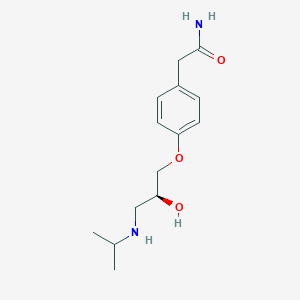
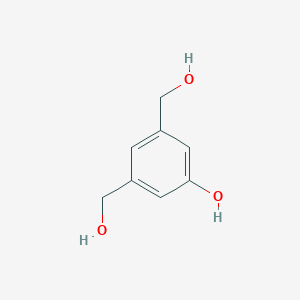
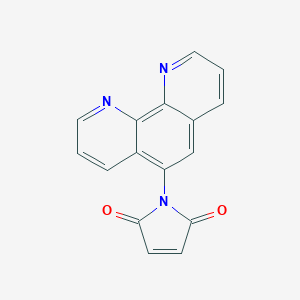
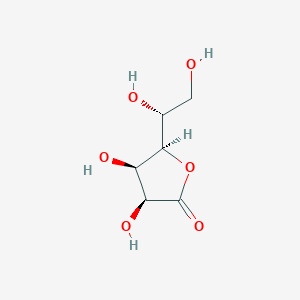
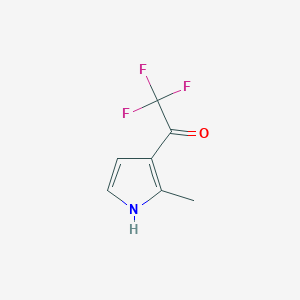
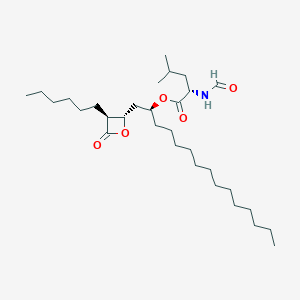
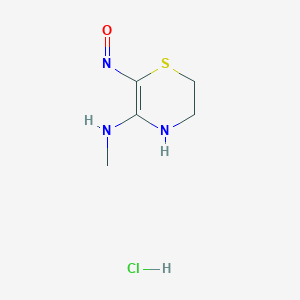
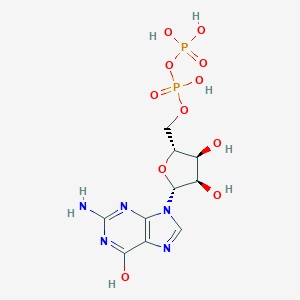
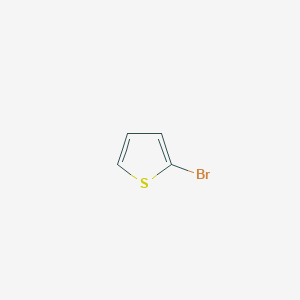
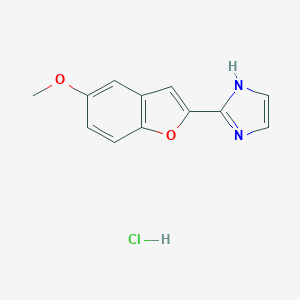
![N-[1-(Aminomethyl)cyclohexyl]aniline](/img/structure/B119247.png)
